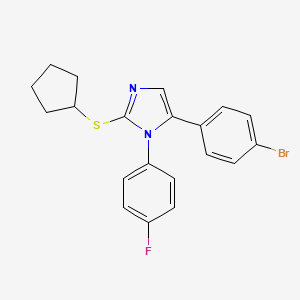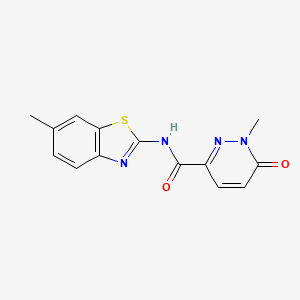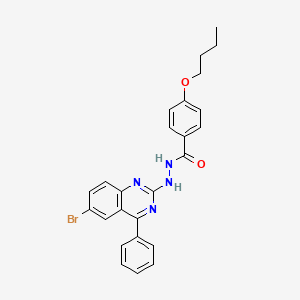![molecular formula C16H13BrClNO B2534071 (4-Bromophenyl)[2-(4-chlorophenyl)cyclopropyl]methanone oxime CAS No. 338415-56-8](/img/structure/B2534071.png)
(4-Bromophenyl)[2-(4-chlorophenyl)cyclopropyl]methanone oxime
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
(4-Bromophenyl)[2-(4-chlorophenyl)cyclopropyl]methanone oxime, or 4BCPCM, is a synthetic organic compound that has been studied for its potential use in various scientific research applications. This compound has been investigated for its ability to act as a catalyst in organic synthesis, as a reagent in medicinal chemistry, and as a probe for biochemical and physiological studies. We will also explore the current and potential future directions of 4BCPCM research.
Scientific Research Applications
Phosphonic Acid Applications and Synthesis
- Phosphonic acids, due to their structural analogy with phosphate, are utilized in a range of applications including bioactive properties (drug, pro-drug), bone targeting, designing supramolecular or hybrid materials, surface functionalization, analytical purposes, medical imaging, and as phosphoantigen. This highlights the interdisciplinary nature of chemical compound applications spanning chemistry, biology, and physics. The synthesis of phosphonic acids is crucial for numerous research projects, indicating the importance of synthesis methodologies in the development of compounds for varied applications (Sevrain et al., 2017).
Methane and Methanotrophs in Biotechnology
- Methanotrophs, bacteria capable of using methane as their sole carbon source, highlight the biotechnological potential of organisms in transforming and utilizing compounds. They are involved in producing single-cell protein, biopolymers, nanotechnology components, soluble metabolites (like methanol, formaldehyde), lipids, and more. This suggests the potential of combining microbiological methods with chemical compounds for innovative applications (Strong et al., 2015).
Organochlorine Compounds in the Aquatic Environment
- The study of organochlorine compounds like chlorophenols in the aquatic environment reveals their toxic effects on aquatic life and their persistence depending on environmental conditions. This emphasizes the importance of environmental and ecological considerations in the study and application of chemical compounds (Krijgsheld & Gen, 1986).
Synthesis of Organic Compounds
- The synthesis of organic compounds, such as 2-Fluoro-4-bromobiphenyl, underlines the significance of developing practical and cost-effective synthesis methods for compound manufacturing. This could be relevant for the synthesis of (4-Bromophenyl)[2-(4-chlorophenyl)cyclopropyl]methanone oxime, as innovative synthesis methods can impact its production and application scope (Qiu et al., 2009).
properties
IUPAC Name |
(NZ)-N-[(4-bromophenyl)-[2-(4-chlorophenyl)cyclopropyl]methylidene]hydroxylamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13BrClNO/c17-12-5-1-11(2-6-12)16(19-20)15-9-14(15)10-3-7-13(18)8-4-10/h1-8,14-15,20H,9H2/b19-16+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NPGQDHORGPOZSS-KNTRCKAVSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C1C(=NO)C2=CC=C(C=C2)Br)C3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C(C1/C(=N/O)/C2=CC=C(C=C2)Br)C3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13BrClNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.64 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4-Bromophenyl)[2-(4-chlorophenyl)cyclopropyl]methanone oxime | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-[1-(4-chlorophenoxy)ethyl]-N-phenyl-1H-pyrazole-1-carboxamide](/img/structure/B2533988.png)

![8-Amino-1,4-dioxaspiro[4.5]decane-8-carbonitrile](/img/structure/B2533990.png)
![2,3,4,5,5a,6,7,8,9,9a-decahydro-1H-benzo[d]azepine](/img/structure/B2533995.png)
![4-phenyl-N-(3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)butanamide](/img/structure/B2533996.png)

![4-[2-[4-(5-Cyclopropyl-1,3,4-thiadiazol-2-yl)piperazin-1-yl]-6-methylpyrimidin-4-yl]morpholine](/img/structure/B2533998.png)
![4-chloro-N-[6-(trifluoromethyl)-[1,3]thiazolo[4,5-b]pyridin-2-yl]benzamide](/img/structure/B2534000.png)
![2-Methyl-1-phenyl-1H-benzo[d]imidazole-5-carbonitrile](/img/structure/B2534002.png)
![Ethyl 4-(ethylamino)-3-[(2-nitrophenyl)sulfonylamino]benzoate](/img/structure/B2534004.png)
![2-(Phenylmethoxycarbonylamino)-2-[3-(2-propan-2-ylphenyl)-1-bicyclo[1.1.1]pentanyl]acetic acid](/img/structure/B2534005.png)
![2-chloro-N-[2-(quinolin-8-yl)ethyl]acetamide hydrochloride](/img/structure/B2534006.png)

![1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methyl-6-phenyl-N-(pyridin-4-ylmethyl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B2534011.png)